Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid
Executive Summary
In modern medicinal chemistry, the pyridazin-3(2H)-one core has emerged as a privileged and highly versatile scaffold, particularly for the design of phosphodiesterase (PDE) inhibitors, vasodilators, and targeted anti-inflammatory agents[1][2]. Among its functionalized derivatives, 2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 1443286-86-9) serves as a critical synthetic intermediate[3].
This whitepaper provides an in-depth technical analysis of this compound's physicochemical properties, the structural causality behind its use in drug design, and field-proven, self-validating protocols for its integration into active drug discovery pipelines.
Physicochemical Profiling
Understanding the physical and chemical properties of this scaffold is paramount for predicting its behavior in organic synthesis and its pharmacokinetic potential post-derivatization. The data below summarizes its core parameters[4].
| Property | Value | Causality / Implication in Drug Design |
| CAS Number | 1443286-86-9 | Unique identifier for regulatory compliance and sourcing[3]. |
| Molecular Formula | C12H10N2O3 | Defines the baseline atomic composition[4]. |
| Monoisotopic Mass | 230.06914 Da | Critical for high-resolution mass spectrometry (HRMS) validation[4]. |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C(=CC=N2)C(=O)O | Utilized for in silico docking and property prediction[4]. |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Provides a highly reactive site for amidation or esterification. |
| Hydrogen Bond Acceptors | 4 (N, O atoms) | Facilitates interaction with target enzyme residues (e.g., PDE active sites). |
| Structural Core | Pyridazin-3(2H)-one | Confers planarity, allowing intercalation or deep pocket binding[2]. |
Structural and Mechanistic Insights
As a Senior Application Scientist, evaluating a building block requires understanding why its specific substitution pattern is valuable for downstream biological activity.
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The Pyridazin-3(2H)-one Core: The conjugated nature of the pyridazinone ring enforces strict planarity. This flat topology is highly favorable for sliding into the narrow, oblong hydrophobic pockets of enzymes like PDE4 and PDE5[2][5]. Furthermore, the C3-carbonyl acts as a potent hydrogen bond acceptor, frequently interacting with conserved glutamine residues in the PDE active site[1].
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The N2-Benzyl Substitution: The addition of a benzyl group at the N2 position is not merely a protecting group; it acts as a lipophilic anchor. In the context of PDE inhibition, the benzyl moiety engages in π−π stacking and hydrophobic interactions within the enzyme's binding cleft, significantly lowering the IC50 values compared to unsubstituted analogs[1][5].
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The C4-Carboxylic Acid: This moiety acts as the primary vector for diversification. By converting the acid into various amides, chemists can fine-tune the molecule's solubility, ADME profile, and target selectivity without disrupting the primary pharmacophore[5].
Synthetic Workflows and Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes analytical checkpoints to verify causality and success.
Protocol: Downstream Functionalization via Amide Coupling
The C4-carboxylic acid is electronically deactivated by the adjacent C3-carbonyl and the electron-deficient pyridazine ring. Standard carbodiimide coupling (e.g., EDC/NHS) often yields poor conversion. Therefore, the use of HATU is mandated to form a highly reactive HOAt ester intermediate.
Reagents:
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2-Benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (1.0 eq)
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Target Amine (1.2 eq)
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HATU (1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
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Activation: Dissolve the pyridazinone carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq).
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Causality: DIPEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. The nitrogen atmosphere prevents moisture from hydrolyzing the highly reactive HOAt ester.
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Validation Check 1: Stir for 15 minutes at room temperature. A color change (often to pale yellow) indicates the formation of the active ester.
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Amine Addition: Add the target amine (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.
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Validation Check 2 (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the m/z 231.07 [M+H]+ peak[4] and the appearance of the product mass confirms complete conversion.
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Workup: Quench the reaction with saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate ( 3× ). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
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Purification: Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution of DCM/MeOH).
Application in Drug Discovery: Signaling and Target Binding
Derivatives of 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid are extensively utilized in the development of PDE inhibitors[1][2]. By inhibiting PDE4, these compounds prevent the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which subsequently downregulates pro-inflammatory cytokines (e.g., TNF- α , IL-8) and promotes vasodilation[2][5][6].
Drug Discovery Workflow & Mechanism
Derivatization of the pyridazinone scaffold and its downstream PDE inhibition pathway.
Analytical Validation Standards
To establish trustworthiness and ensure the integrity of the synthesized derivatives, any laboratory utilizing this scaffold must adhere to strict analytical validation parameters:
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Nuclear Magnetic Resonance (NMR): 1H -NMR must confirm the presence of the benzyl CH2 singlet (typically around δ 5.2–5.4 ppm) and the aromatic protons of the pyridazine ring (often a singlet or doublet around δ 7.8–8.2 ppm, depending on substitution)[7].
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High-Performance Liquid Chromatography (HPLC): Purity must be ≥95% as determined by reverse-phase HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid).
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Mass Spectrometry (ESI-MS): The precursor scaffold will yield a characteristic [M+H]+ at m/z 231.07 and an [M−H]− at m/z 229.06[4]. Downstream amides must be verified for their exact mass to rule out truncated couplings.
References
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Title: 2-benzyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid — Chemical Substance Information Source: nextsds.com URL: [Link]
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Title: 1443286-86-9 (C12H10N2O3) - PubChemLite Source: uni.lu URL: [Link]
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Title: An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer Source: nih.gov URL: [Link]
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Title: PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT Source: researchgate.net URL: [Link]
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Title: Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors Source: nih.gov URL: [Link]
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Title: Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation Source: mdpi.com URL: [Link]
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Title: Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5Hydroxy3(2 H )-pyridazinone-4-carboxylic Acid Ethyl Esters Source: researchgate.net URL: [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - 1443286-86-9 (C12H10N2O3) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
